N~4~-(4-Chlorophenyl)-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine
Description
N~4~-(4-Chlorophenyl)-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with a 4-chlorophenyl group and two dimethylamino groups. Triazine derivatives are known for their diverse applications in various fields, including agriculture, medicine, and materials science.
Properties
CAS No. |
61912-50-3 |
|---|---|
Molecular Formula |
C11H13ClN6 |
Molecular Weight |
264.71 g/mol |
IUPAC Name |
4-N-(4-chlorophenyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C11H13ClN6/c1-18(2)11-16-9(13)15-10(17-11)14-8-5-3-7(12)4-6-8/h3-6H,1-2H3,(H3,13,14,15,16,17) |
InChI Key |
ITUUACBUWVMMIY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)NC2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-Chlorophenyl)-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine typically involves the reaction of 4-chloroaniline with cyanuric chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the amino groups from the 4-chloroaniline. The reaction is usually carried out in an organic solvent such as acetone or ethanol under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N~4~-(4-Chlorophenyl)-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol under reflux conditions.
Major Products
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
N~4~-(4-Chlorophenyl)-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of N4-(4-Chlorophenyl)-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)benzenesulfonamide
- N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
Uniqueness
N~4~-(4-Chlorophenyl)-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4,6-triamine is unique due to its triazine core structure, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
